

### Early clinical development of LY3202626

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LY3202626 |           |
| Cat. No.:            | B608741   | Get Quote |

An In-depth Technical Guide to the Early Clinical Development of LY3202626

#### Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia. [1] A primary pathological hallmark of AD is the extracellular deposition of amyloid-beta (A $\beta$ ) peptides in the brain, forming plaques. [1] The amyloid cascade hypothesis posits that the accumulation of A $\beta$  is a critical initiating event in AD pathogenesis. [2] The production of A $\beta$  is initiated by the cleavage of the amyloid precursor protein (APP) by the beta-site APP cleaving enzyme 1 (BACE1). [1][3] This has made BACE1 a key therapeutic target for reducing A $\beta$  levels. [4]

LY3202626 was an investigational, potent, small-molecule BACE1 inhibitor designed for low-dose administration with high central nervous system (CNS) penetration.[1][3] It was developed by Eli Lilly to address toxicity issues observed with previous BACE1 inhibitors, such as LY2811376 (retinal toxicity) and LY2886721 (elevated liver enzymes).[1][3] This document provides a detailed technical overview of the preclinical and early clinical development of LY3202626. Although its development was ultimately discontinued, the data from its early trials offer valuable insights for researchers in the field of neurodegenerative disease.[5]

#### **Mechanism of Action: BACE1 Inhibition**

In the amyloidogenic pathway, BACE1 performs the initial cleavage of APP, generating a soluble extracellular fragment (sAPP $\beta$ ) and a membrane-bound C-terminal fragment (C99).[6] The C99 fragment is subsequently cleaved by the y-secretase complex to release A $\beta$  peptides of varying lengths, primarily A $\beta$ 40 and the more aggregation-prone A $\beta$ 42.[6] By inhibiting



BACE1, **LY3202626** was designed to block the first step of this cascade, thereby reducing the production of all downstream A $\beta$  species.[5] This mechanism is distinct from the non-amyloidogenic pathway, where APP is first cleaved by  $\alpha$ -secretase, precluding the formation of A $\beta$ .[2]





Click to download full resolution via product page

Caption: Amyloid Precursor Protein (APP) processing pathways.

# Preclinical Development Experimental Protocols: In Vitro Assays

- Fluorescence Resonance Energy Transfer (FRET) Assay: The inhibitory potency of
  LY3202626 on human BACE1 and BACE2 was determined using a FRET-based assay. This
  method typically involves a synthetic peptide substrate containing a fluorophore and a
  quencher pair. In the uncleaved state, the quencher suppresses the fluorophore's signal.
  Upon enzymatic cleavage by BACE1/2, the pair is separated, resulting in a measurable
  increase in fluorescence. The concentration of LY3202626 required to inhibit 50% of the
  enzyme activity (IC50) was calculated.[7][8]
- Primary Neuronal Culture Assay: Primary cortical neurons were cultured from embryonic PDAPP mice, which carry the human APP V717F mutation. These cultures were exposed to varying concentrations of LY3202626 for 24 hours. The levels of secreted Aβ1-40 and Aβ1-42 in the culture medium were then quantified using analytical biochemistry assays to determine the half-maximal effective concentration (EC50).[7]

#### **Data Presentation: In Vitro Potency and Selectivity**

**LY3202626** demonstrated potent inhibition of BACE1 and BACE2 with high selectivity over other aspartyl proteases.[7]



| Target                        | Assay Type                      | Result (IC50 / EC50)      | Reference |
|-------------------------------|---------------------------------|---------------------------|-----------|
| Human BACE1                   | FRET Assay                      | IC50: 0.615 ± 0.101<br>nM | [7][8]    |
| Human BACE2                   | FRET Assay                      | IC50: 0.871 ± 0.241<br>nM | [7]       |
| Cathepsin D, Pepsin,<br>Renin | Protease Assays                 | IC50: > 14,000 nM         | [7]       |
| Aβ1-40 Reduction              | PDAPP Mouse<br>Neuronal Culture | EC50: 0.275 ± 0.176<br>nM | [7][8]    |
| Aβ1-42 Reduction              | PDAPP Mouse<br>Neuronal Culture | EC50: 0.228 ± 0.244<br>nM | [7][8]    |

#### **Experimental Protocol: In Vivo Canine Study**

To assess in vivo activity and CNS penetration, a study was conducted in cannulated beagle dogs (n=6). A single oral dose of **LY3202626** (1.5 mg/kg) was administered. Plasma and cerebrospinal fluid (CSF) samples were collected at baseline and at various time points over a 48-hour period to measure the concentration of total A $\beta$  (A $\beta$ 1-x).[7][9]

## Data Presentation: Pharmacodynamic Effects in Animal Models

The canine study confirmed robust A $\beta$  reduction in both plasma and CSF, indicating that **LY3202626** effectively crosses the blood-brain barrier.[7][8]

| Species    | Dose                       | Matrix | Maximal Aβ<br>Reduction | Time to Max<br>Reduction | Reference |
|------------|----------------------------|--------|-------------------------|--------------------------|-----------|
| Beagle Dog | 1.5 mg/kg<br>(single oral) | Plasma | ~80%                    | 2 hours                  | [7][9]    |
| Beagle Dog | 1.5 mg/kg<br>(single oral) | CSF    | ~80%                    | 9 hours                  | [7][8][9] |



#### **Early Clinical Development**

The early clinical evaluation of **LY3202626** focused on establishing its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans through a series of Phase 1 trials before progressing to a Phase 2 study in patients with AD.

#### **Experimental Protocol: Phase 1 Study (NCT02323334)**

A randomized, placebo-controlled, double-blind, single-site Phase 1 study was conducted in healthy subjects.[7] The trial was designed in four sequential parts to comprehensively evaluate the drug's profile:

- Part A (Single Ascending Dose): Assessed the safety, tolerability, and plasma PK/PD of single doses of LY3202626.[7]
- Part B (Single Dose CSF): Examined single-dose safety and PK/PD in both plasma and CSF to confirm CNS penetration and central target engagement.
- Part C (Multiple Ascending Dose): Evaluated the safety, tolerability, and PK/PD in plasma and CSF after 14 days of daily dosing.[7]
- Part D: Was intended to explore multiple daily doses in an AD patient population but was not completed.[7]



Click to download full resolution via product page

**Caption:** Workflow of the Phase 1 Clinical Trial (NCT02323334).

## Data Presentation: Clinical Trial Overview & Human Pharmacodynamics



The Phase 1 studies demonstrated that **LY3202626** was well-tolerated and produced a robust, dose-dependent reduction in A $\beta$  concentrations in both plasma and CSF.[5][10] The subsequent Phase 2 trial was terminated due to a lack of efficacy.[2][5]

| Trial ID                             | Phase | Population            | Primary<br>Objective(s)           | Status     | Reference |
|--------------------------------------|-------|-----------------------|-----------------------------------|------------|-----------|
| NCT0232333<br>4                      | 1     | Healthy<br>Volunteers | Safety,<br>Tolerability,<br>PK/PD | Completed  | [5][7]    |
| NCT0255544<br>9                      | 1     | Healthy<br>Volunteers | Pharmacokin etics                 | Completed  | [5]       |
| NCT0279119<br>1<br>(NAVIGATE-<br>AD) | 2     | Mild AD<br>Dementia   | Safety,<br>Efficacy (Tau<br>PET)  | Terminated | [2][10]   |

The pharmacodynamic effects observed in the Phase 1 study confirmed potent central BACE1 inhibition in humans.

| Dose Regimen            | Matrix | Biomarker | Mean<br>Reduction from<br>Baseline | Reference |
|-------------------------|--------|-----------|------------------------------------|-----------|
| 6 mg once daily<br>(QD) | CSF    | Αβ1-42    | 73.1 ± 7.96%                       | [7][8]    |

#### Phase 2 NAVIGATE-AD Study (NCT02791191)

The NAVIGATE-AD study was a Phase 2 trial designed to assess whether high levels of BACE1 inhibition (targeted at 70-90%) with **LY3202626** could slow the progression of tau pathology, as measured by flortaucipir PET scans, in patients with mild AD dementia.[10] The trial was terminated in July 2018 after an interim analysis of 316 randomized participants concluded there was a low probability of identifying a statistically significant benefit in slowing cognitive or functional decline.[5][10] Results showed that while the drug was generally well-



tolerated, it did not produce a significant change in cerebral tau burden or clinical outcomes compared to placebo.[2][10] Furthermore, a slight cognitive decline was noted in patients who had been on the treatment for the longest duration.[5]

### **Summary and Conclusion**

**LY3202626** was a potent, CNS-penetrant BACE1 inhibitor that successfully addressed the toxicity concerns of earlier-generation compounds.[1][3] Preclinical data demonstrated high in vitro potency and robust in vivo reduction of A $\beta$  in both plasma and CSF in animal models.[7] Early clinical development confirmed these findings in humans, with Phase 1 studies showing that **LY3202626** was well-tolerated and achieved significant, dose-dependent reductions of A $\beta$  in the CSF, confirming target engagement in the brain.[5][7][8]

Despite these promising pharmacodynamic effects, the subsequent Phase 2 NAVIGATE-AD trial was terminated for futility.[2][10] The trial found no evidence that potent BACE1 inhibition by **LY3202626** could slow tau pathology progression or clinical decline in patients with mild AD, and a slight worsening of cognition was observed.[5][10] The discontinuation of **LY3202626**, along with other BACE1 inhibitors, has contributed to a broader re-evaluation of this therapeutic strategy for the treatment of Alzheimer's disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. BACE1 Inhibitors for Alzheimer's Disease: The Past, Present and Any Future? PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Early Clinical Development of LY3202626, a Low-Dose, CNS-Penetrant BACE Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]



- 6. BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust Pharmacodynamic Effect of LY3202626, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robust Pharmacodynamic Effect of LY3202626, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase II (NAVIGATE-AD study) Results of LY3202626 Effects on Patients with Mild Alzheimer's Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early clinical development of LY3202626]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608741#early-clinical-development-of-ly3202626]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com